methyl 2,6-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,6-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate is a complex organic compound that features a unique structure combining an indole core with boronate ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,6-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate typically involves the formation of the indole core followed by the introduction of boronate ester groups. One common method involves the reaction of 2,6-dibromoindole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, typically using a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), and requires heating to facilitate the formation of the boronate esters .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The boronate ester groups can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to modify the indole core.
Substitution: The boronate ester groups can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Palladium catalysts, base (e.g., potassium carbonate), and aryl halides for Suzuki-Miyaura coupling.
Major Products
Oxidation: Boronic acids.
Reduction: Modified indole derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
Methyl 2,6-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of methyl 2,6-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways. The boronate ester groups can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. Additionally, the indole core can interact with biological targets, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[1,2-b4,5-b’]dithiophene: Another compound featuring boronate ester groups, used in organic electronics.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A phenylboronic ester derivative with applications in organic synthesis.
Uniqueness
Methyl 2,6-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate is unique due to its combination of an indole core with boronate ester groups, providing a versatile platform for various chemical transformations and applications in multiple fields.
Properties
IUPAC Name |
methyl 2,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31B2NO6/c1-19(2)20(3,4)29-23(28-19)13-10-15(18(26)27-9)14-12-17(25-16(14)11-13)24-30-21(5,6)22(7,8)31-24/h10-12,25H,1-9H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVXBOPHSSQBGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C3C=C(NC3=C2)B4OC(C(O4)(C)C)(C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31B2NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.